molecular formula C9H8ClF6N B3046296 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride CAS No. 1220039-72-4

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

Cat. No.: B3046296
CAS No.: 1220039-72-4
M. Wt: 279.61
InChI Key: KBJQMJLPMZXUCR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment. The vapor-phase reaction method, which includes a catalyst fluidized-bed phase and an empty phase, is one such approach . This method allows for efficient production while minimizing unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the trifluoromethyl groups or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroiodomethane for aromatic coupling reactions and diethyl zinc as a catalyst . The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of trifluoroiodomethane can lead to the formation of various trifluoromethylated aromatic compounds .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated aromatic compounds, such as trifluoromethylpyridines and trifluoromethylbenzenes . These compounds share similar structural features and chemical properties.

Uniqueness

What sets 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride apart is its specific combination of trifluoromethyl groups and the phenyl-ethylamine backbone. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in various applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJQMJLPMZXUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-72-4
Record name Benzenemethanamine, α,4-bis(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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